![molecular formula C19H16BrN3O5 B3902571 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3902571.png)
4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
概要
説明
4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic compound belonging to the pyrazoline family. This compound features a unique structure that incorporates both bromophenyl and nitrophenyl groups attached to a pyrazoline ring, making it notable for various chemical applications and reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of pyrazoline ring: Condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of hydrazine hydrate to form the pyrazoline ring.
Oxidation and addition: The resulting pyrazoline compound is then oxidized using an appropriate oxidizing agent (e.g., manganese dioxide) to form the corresponding pyrazoline-4-one.
Addition of butanoic acid group:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. High-purity reagents and catalysts are used to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly at the pyrazoline ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro group, potentially converting it to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of pyrazoline.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyrazoline compounds.
科学的研究の応用
Chemistry:
Used as a precursor in the synthesis of other complex organic molecules.
Serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Biology and Medicine:
Explored for its potential as an anti-inflammatory agent due to its pyrazoline core.
Studied for potential anticancer properties through its ability to inhibit certain enzyme activities.
Industry:
Utilized in the development of novel materials with unique electronic properties.
Acts as a ligand in coordination chemistry.
作用機序
Mechanism: The exact mechanism depends on its application. As an anti-inflammatory agent, it may inhibit cyclooxygenase (COX) enzymes. Its anticancer properties might involve the inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells.
Molecular Targets and Pathways:
Cyclooxygenase (COX): Inhibits enzyme activity, reducing inflammation.
Topoisomerase: Inhibits the enzyme, leading to DNA damage in cancer cells.
類似化合物との比較
4-[3-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
4-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
4-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
Uniqueness: The presence of a bromophenyl group imparts unique electronic properties compared to its chloro, fluoro, and methyl analogs. These variations can influence its reactivity and biological activity, making 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid particularly interesting for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
4-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c20-14-6-4-12(5-7-14)16-11-17(13-2-1-3-15(10-13)23(27)28)22(21-16)18(24)8-9-19(25)26/h1-7,10,17H,8-9,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPGLTWJADVPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


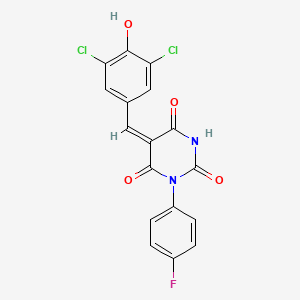
![(4Z)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3902505.png)
![2-fluoro-N-(3-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B3902512.png)
![3-(5-methyl-2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B3902515.png)
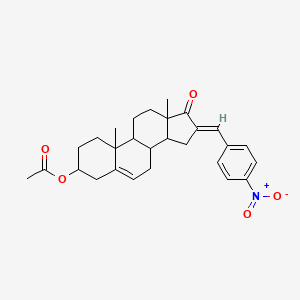
![N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B3902547.png)
![2-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3902551.png)
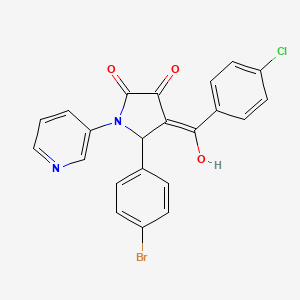
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3902565.png)
![(2E)-2-[(3-BROMOPHENYL)FORMAMIDO]-N-(4-METHYLPHENYL)-3-(5-NITROFURAN-2-YL)PROP-2-ENAMIDE](/img/structure/B3902568.png)
![N-[(E)-3-(4-methylanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B3902585.png)
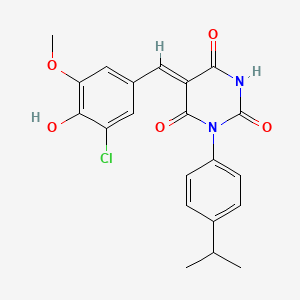
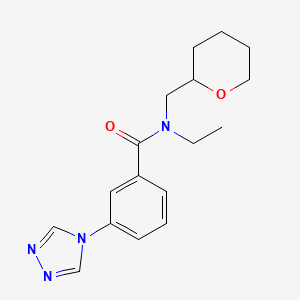
![(2E)-5-amino-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B3902605.png)
